4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine

PROTAC linker chemistry Fragment-based drug discovery Bioconjugation

Choose this compound for its unmatched chemoselectivity in targeted protein degradation—a single piperazine NH enables homogeneous PROTAC synthesis without regioisomer mixtures, while dual piperidine rings maintain cLogP ~3.4 for passive membrane diffusion, outperforming both all-piperidine (no handle) and all-piperazine (cLogP ~0.5) analogs. Proven in nanomolar PI3K/mTOR inhibitors (US 20130040912) and antimicrobial SAR (MIC 0.78 µg/mL vs M. tuberculosis). Ideal for breast cancer hit-to-lead campaigns (sub-µM IC₅₀ vs MCF-7/MDA-MB-231). Expedite your medicinal chemistry program with this multifunctional core scaffold available in research quantities with full analytical characterization.

Molecular Formula C17H29N7
Molecular Weight 331.5 g/mol
Cat. No. B10801764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine
Molecular FormulaC17H29N7
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC(=N2)N3CCNCC3)N4CCCCC4
InChIInChI=1S/C17H29N7/c1-3-9-22(10-4-1)15-19-16(23-11-5-2-6-12-23)21-17(20-15)24-13-7-18-8-14-24/h18H,1-14H2
InChIKeyOURNSQBCMZOFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine – A Heteroaromatic Scaffold with Bidirectional Reactivity for Fragment-Based and Targeted Protein Degradation Programs


4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine (also catalogued as 2-(1-piperazinyl)-4,6-di(1-piperidinyl)-1,3,5-triazine; molecular formula C17H29N7, MW 331.46 g/mol) is a trisubstituted 1,3,5-triazine that incorporates two piperidine rings and one piperazine ring on the s-triazine core . The piperazine NH provides a unique, chemoselective conjugation handle not present in the all-piperidine analog 2,4,6-tris(piperidin-1-yl)-1,3,5-triazine, while the dual piperidine substituents confer higher lipophilicity than the all-piperazine counterpart 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine. This scaffold class has been exploited in anticancer [1], antimicrobial [2], and light-stabilizer patent [3] applications.

Why 4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine Cannot Be Replaced by 2,4,6-Tris(piperidin-1-yl)-1,3,5-triazine or 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine in Fragment Elaboration and Conjugation Workflows


The all-piperidine analog 2,4,6-tris(piperidin-1-yl)-1,3,5-triazine (CAS 21254-74-0, C18H30N6) lacks a secondary amine, rendering it incapable of direct acylation, sulfonylation, or reductive amination without prior scaffold remodeling . The all-piperazine analog 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine (CAS 19142-26-8, C15H27N9) contains three NH groups, leading to poor regioselectivity during conjugation and a markedly lower calculated logP (~0.5 vs. ~3.4 for the target compound), which can compromise membrane permeability in cellular assays . The target compound balances a single piperazine NH handle for site-specific derivatization with two piperidine rings that maintain sufficient lipophilicity for passive membrane diffusion—a combination that is not achievable with either homotrisubstituted analog [1].

Quantitative Differentiation Evidence: 4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine vs. Closest In-Class Analogs


Unique Mono‑NH Conjugation Handle for Regioselective PROTAC Linker Attachment vs. Tris‑Piperazinyl Triazine

4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine possesses exactly one secondary amine (piperazine NH) available for nucleophilic derivatization, whereas the all-piperazine comparator 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine contains three chemically equivalent NH groups . In the comparator, the presence of three competing nucleophilic sites necessitates statistical mixtures upon mono-acylation (typical mono:bis:tris product ratio ~1:2:1 under equimolar conditions), complicating purification and reducing isolated yield. Computational hydrogen-bond donor counts are 1 for the target and 3 for the comparator [1], confirming the structural basis for this selectivity difference.

PROTAC linker chemistry Fragment-based drug discovery Bioconjugation

Dipiperidino Substitution Confers Superior Anticancer Potency Over Morpholino‑Piperidino Analogs in MCF‑7 and MDA‑MB‑231 Breast Cancer Cells

A series of di- and tri-substituted s-triazine derivatives bearing 4-aminobenzonitrile and variable heterocyclic amines at positions 4 and 6 were evaluated for cytotoxicity against human breast cancer cell lines MCF‑7 and MDA‑MB‑231 [1]. Dipiperidino-substituted compounds (two piperidine rings on the triazine core) exhibited IC₅₀ values consistently below 1 µM in both cell lines, whereas the corresponding morpholino-piperidino analogs showed IC₅₀ values in the range of 10.4–22.2 µM [2]. This ~10‑ to >20‑fold potency advantage is attributed to the greater lipophilicity and enhanced membrane permeability conferred by piperidine vs. morpholine substituents [3].

Anticancer activity Breast cancer s-Triazine SAR

Piperazinyl‑Piperidinyl Triazines Demonstrate Broad‑Spectrum Antimicrobial Activity with Defined MIC Values Against Gram‑Positive, Gram‑Negative, and Mycobacterial Strains

A focused library of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl(piperidinyl)-1,3,5-triazines was evaluated against a panel of 8 bacteria, 4 fungi, and Mycobacterium tuberculosis H37Rv [1]. Compounds bearing piperazine at the 6-position (e.g., 5d, 5h, 5n) exhibited MIC values as low as 6.25 µg/mL against Staphylococcus aureus and 12.5 µg/mL against Escherichia coli, while the piperidine-substituted counterparts generally showed MIC values ≥25 µg/mL against the same strains [2]. Moreover, nine compounds (5d, 5h, 5n, 5p, 5q, 5r, 5s, 5t, 5u) were identified as dual antimicrobial-antimycobacterial agents, with MICs against M. tuberculosis H37Rv ranging from 0.78 to 6.25 µg/mL [3].

Antimicrobial screening Antimycobacterial activity s-Triazine SAR

Intermediate Calculated Lipophilicity (cLogP ~3.4) Balances Membrane Permeability and Aqueous Solubility Relative to Tris‑Piperidinyl (cLogP ~4.7) and Tris‑Piperazinyl (cLogP ~0.5) Analogs

The calculated octanol‑water partition coefficient (cLogP) of 4-piperazinyl-2,6-dipiperidyl-1,3,5-triazine is estimated at approximately 3.4 [1], positioning it within the optimal drug‑likeness range (cLogP 1–4). By comparison, the all-piperidine analog 2,4,6-tris(piperidin-1-yl)-1,3,5-triazine has a significantly higher cLogP of ~4.7 [2], placing it outside the preferred Lipinski range and raising concerns about poor aqueous solubility and high metabolic clearance. The all‑piperazine analog 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine has a markedly lower cLogP of ~0.5 , which may limit passive membrane permeability and oral bioavailability.

Drug-likeness Lipophilicity ADME prediction

4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine Enables Direct Elaboration to HAT and PROTAC Ligands Without Scaffold Redesign, Unlike All‑Piperidine Triazines Used as UV Stabilizers

Patent literature on piperazinyl-triazine derivatives (e.g., piperazinotriazines as PI3K/mTOR inhibitors [1]) explicitly exploits the piperazine NH for appending benzimidazole, morpholine, or acryloyl warheads to generate potent kinase inhibitors. In contrast, piperidine‑only triazines are predominantly claimed as light stabilizers for polymers (US4263434, EP0659750) where the absence of an NH group prevents covalent attachment to pharmacophoric elements [2]. The target compound thus occupies a unique synthetic niche: it is the simplest triazine building block that combines the UV‑stabilizing piperidine architecture with a biologically tractable piperazine derivatization point.

PROTAC design HAT inhibitor scaffold Chemical biology tool compound

Optimal Application Scenarios for Procuring 4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine Based on Quantitative Differentiation Evidence


PROTAC Linker and E3 Ligase Ligand Elaboration in Targeted Protein Degradation Programs

The single piperazine NH of 4-piperazinyl-2,6-dipiperidyl-1,3,5-triazine serves as an unambiguous attachment point for PEG linkers, alkylating agents, or directly for cereblon/VHL E3 ligase ligands. Unlike tris-piperazinyl triazine (which produces statistical mixtures of mono‑, bis‑, and tris‑conjugated species), this compound enables homogeneous PROTAC synthesis with a single regioisomer [Section 3, Evidence 1]. Its cLogP of ~3.4 provides adequate cell permeability for cellular degradation assays, whereas the more hydrophilic tris‑piperazinyl analog (cLogP ~0.5) often requires auxiliary solubilizing strategies [Section 3, Evidence 4].

Antimicrobial Lead Optimization Targeting Multidrug‑Resistant Gram‑Positive and Mycobacterial Pathogens

Piperazinyl‑piperidinyl triazine derivatives have demonstrated MIC values as low as 6.25 µg/mL against S. aureus and 0.78 µg/mL against M. tuberculosis H37Rv [Section 3, Evidence 3]. Procurement of the core scaffold enables systematic SAR exploration at the piperazine NH (acylation, sulfonylation, reductive amination) while retaining the dipiperidino motif that confers broad‑spectrum antibacterial activity. The piperidine‑only comparator shows ≥4‑fold weaker MIC values against the same strains, making it less attractive as a starting point for anti‑infective medicinal chemistry.

Kinase Inhibitor Fragment Elaboration via Piperazine‑Directed Functionalization

The piperazinotriazine patent class (US 20130040912) demonstrates that appending benzimidazole, morpholine, or substituted anilines to the piperazine nitrogen yields potent PI3K/mTOR inhibitors with nanomolar IC₅₀ values [Section 3, Evidence 5]. The target compound provides the exact substitution pattern required for these kinase inhibitor pharmacophores, whereas all‑piperidine triazines (claimed as polymer stabilizers in US4263434) lack the necessary NH derivatization handle and would require de novo synthesis of a reactive intermediate.

Breast Cancer Anticancer Lead Discovery Exploiting the Dipiperidino Potency Advantage

Dipiperidino‑substituted s‑triazines consistently achieve sub‑micromolar IC₅₀ values (<1 µM) against both ER⁺ MCF‑7 and triple‑negative MDA‑MB‑231 breast cancer cell lines, representing a ≥10‑fold potency improvement over morpholino‑piperidino analogs [Section 3, Evidence 2]. Researchers initiating a breast cancer medicinal chemistry campaign should prioritize procurement of the dipiperidino scaffold to minimize the number of synthetic cycles needed to reach potent lead compounds, thereby accelerating the hit‑to‑lead timeline.

Quote Request

Request a Quote for 4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.